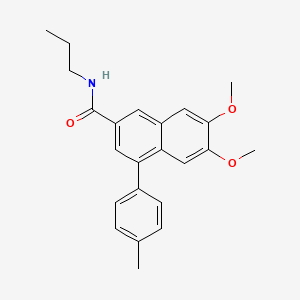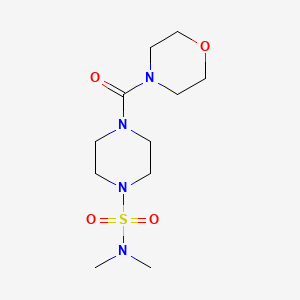![molecular formula C14H17ClN4OS B4648156 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide
Descripción general
Descripción
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. BTA-1 is a thiosemicarbazone derivative that has been found to exhibit anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide is not fully understood. However, it has been proposed that 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide may inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide may prevent the growth and proliferation of cancer cells and the replication of viruses.
Biochemical and Physiological Effects:
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has been found to have a low toxicity profile in vitro and in vivo studies. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has also been found to exhibit good stability in biological fluids such as plasma and serum. In animal studies, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has been found to inhibit tumor growth and reduce the viral load of HCV and Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other anticancer and antiviral drugs. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide. One direction is to further investigate the mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide and its potential targets in cancer and viral infections. Another direction is to optimize the synthesis and formulation of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide to improve its solubility and bioavailability. Additionally, the efficacy and safety of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide in preclinical and clinical studies need to be further evaluated to determine its potential as a therapeutic agent for cancer and viral infections.
Conclusion:
In conclusion, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide is a promising chemical compound that has shown potential applications in cancer and antiviral research. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has been found to exhibit anticancer and antiviral activities, and its low toxicity profile makes it a safer alternative to other drugs. Further research is needed to fully understand the mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide and its potential as a therapeutic agent for cancer and viral infections.
Aplicaciones Científicas De Investigación
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has been found to exhibit promising anticancer and antiviral activities. In cancer research, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention and treatment of cancer.
In antiviral research, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has been found to inhibit the replication of the hepatitis C virus (HCV) and the Zika virus. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide has also been found to enhance the antiviral activity of interferon, which is a protein that is naturally produced by the body to fight viral infections.
Propiedades
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-2-3-8-12-17-14(19-18-12)21-9-13(20)16-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNUZJPQTRACOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4648088.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-3-methyl-N-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4648093.png)
![8-benzyl-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4648101.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4648113.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B4648128.png)
![2-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4648136.png)
![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4648144.png)

![7-(difluoromethyl)-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4648160.png)
![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4648183.png)